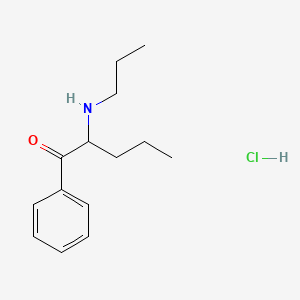
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
Overview
Description
“1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is a stimulant of the substituted phenethylamine class . It has been derived from selegiline and is also known as (-)-PPAP and N,α-dipropylphenethylamine .
Synthesis Analysis
The synthesis of this compound involves structure-activity relationship studies aiming to develop new spectrum central nervous system stimulants . These are devoid of MAO inhibitory potency and operate de facto as indirectly acting, non-releasing sympathomimetics . The derivatives synthesized for this purpose include 1-phenyl-2-propylaminopentane (PPAP) .Molecular Structure Analysis
The molecular formula of “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is C14H23N . Its molar mass is 205.345 g·mol−1 .Chemical Reactions Analysis
The chemical reactions involving “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” are complex. It is taken up by the catecholamine axon terminal membrane and the vesicular membrane but is devoid of catecholamine-releasing property . As a result, it is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and of the catecholamine transmitters .Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of related compounds and their chemical properties have been studied. For instance, a study conducted by Guo Juan (2007) outlines the synthesis process for 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, a compound related to 1-Phenyl-2-(propylamino)-1-pentanone, and describes its yield and characterization (Guo Juan, 2007).
Catalytic Reactions :
- The use of certain ketones in catalytic reactions is explored. S. Sato et al. (1999) researched the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, providing insights into the catalytic activity and selectivity for related ketone compounds (S. Sato et al., 1999).
Radiochemical Synthesis :
- M. Matarrese et al. (1997) discussed the synthesis of a potential radioligand for studying serotonin uptake sites in the human brain, demonstrating the use of similar ketones in radiochemical applications (M. Matarrese et al., 1997).
Neurological Research :
- Research by S. Okuyama et al. (2004) investigated the effects of conductor compounds of phenylpentane, which are structurally related to 1-Phenyl-2-(propylamino)-1-pentanone, on dopamine release using rat striatal slices. This study contributes to understanding the neurological impact of similar compounds (S. Okuyama et al., 2004).
Thermodynamic Studies :
- The thermodynamics of ketoreductase-catalyzed reactions involving 1-Phenyl-1-alkanones were explored by Y. B. Tewari et al. (2006), providing insights into the reaction equilibrium and thermodynamic properties of similar ketone compounds (Y. B. Tewari et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, 2-Phenyl-1-propanol, suggests that it is a combustible liquid . It advises to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, it recommends using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction . It also advises storing the compound in a well-ventilated place and keeping it cool .
Future Directions
The therapeutic index for PPAP in animal models is greater than that of amphetamine while producing comparable improvements in learning, retention, and antidepressant effects in animal models . It has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings .
properties
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





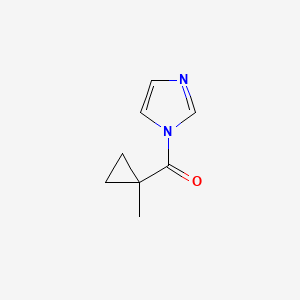
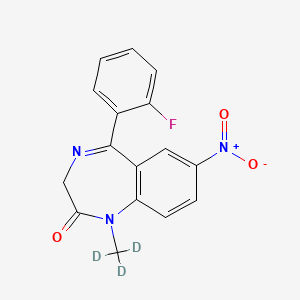
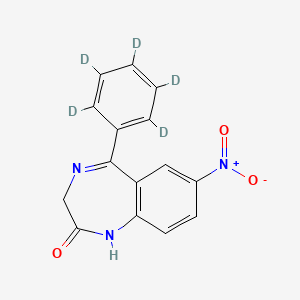
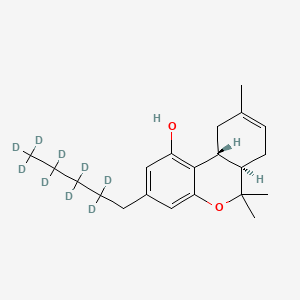
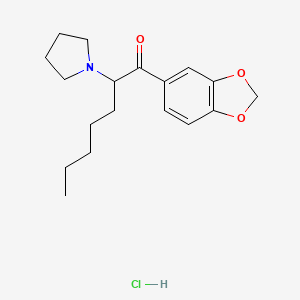
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
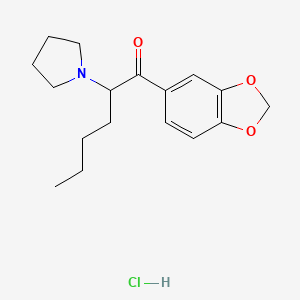

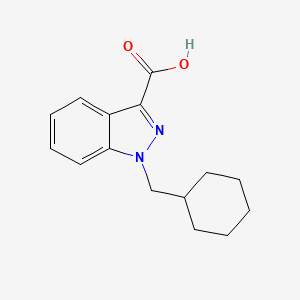
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)